molecular formula C29H25ClN2O7S B13423328 7-Deschlorolifitegrast CAS No. 2322380-18-5

7-Deschlorolifitegrast

Cat. No.: B13423328
CAS No.: 2322380-18-5
M. Wt: 581.0 g/mol
InChI Key: PSJZQFXZHZANSZ-VWLOTQADSA-N
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Description

7-Deschlorolifitegrast is a synthetic compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.036 g/mol . It is structurally related to lifitegrast, a drug used to treat dry eye disease. The compound is characterized by its complex structure, which includes a benzofuran ring, a chloro-substituted isoquinoline, and a phenylalanine derivative.

Preparation Methods

The synthesis of 7-Deschlorolifitegrast involves multiple steps, starting with the preparation of the benzofuran and isoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and sulfonation, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

7-Deschlorolifitegrast undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Deschlorolifitegrast has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Deschlorolifitegrast involves its interaction with specific molecular targets. It binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes. By blocking the interaction of LFA-1 with its ligand intercellular adhesion molecule-1 (ICAM-1), the compound inhibits T-cell recruitment, activation, and proinflammatory cytokine release. This mechanism is similar to that of lifitegrast, which is used to treat dry eye disease .

Comparison with Similar Compounds

7-Deschlorolifitegrast is structurally similar to lifitegrast but lacks a chlorine atom in its structure. This small difference can significantly impact its chemical and biological properties. Other similar compounds include:

Properties

CAS No.

2322380-18-5

Molecular Formula

C29H25ClN2O7S

Molecular Weight

581.0 g/mol

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-7-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C29H25ClN2O7S/c1-40(37,38)22-4-2-3-17(11-22)12-25(29(35)36)31-27(33)23-13-19-7-9-32(16-21(19)14-24(23)30)28(34)20-6-5-18-8-10-39-26(18)15-20/h2-6,8,10-11,13-15,25H,7,9,12,16H2,1H3,(H,31,33)(H,35,36)/t25-/m0/s1

InChI Key

PSJZQFXZHZANSZ-VWLOTQADSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

Origin of Product

United States

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